3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
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Overview
Description
3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid typically involves multiple steps:
Amino Acid Formation: The amino acid backbone can be constructed through a Strecker synthesis or via the use of a chiral auxiliary.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions during subsequent steps.
Coupling Reactions: The protected amino acid is then coupled with the bromophenyl group using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its bromophenyl group can be radiolabeled for imaging studies.
Medicine
Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structural features may enhance its binding affinity and selectivity.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid exerts its effects depends on its specific application. In enzymatic reactions, it may act as a competitive inhibitor or substrate analog, binding to the active site of the enzyme and interfering with its normal function. The bromophenyl group can interact with hydrophobic pockets, while the amino acid backbone can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
- 3-(4-Fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
- 3-(4-Methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
Uniqueness
Compared to its analogs, 3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid may exhibit unique reactivity due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s electronic properties. This can result in different biological activities and chemical behaviors, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYWAMZOHWXACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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